molecular formula C34H28O10 B014556 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose CAS No. 627466-98-2

2,3,4,6-Tetra-O-benzoyl-D-mannopyranose

Cat. No. B014556
M. Wt: 596.6 g/mol
InChI Key: FCDYAJBVISGNLC-FUDYUEBSSA-N
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Description

Synthesis Analysis

The synthesis of 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose derivatives involves complex chemical reactions. Key strategies include the use of protective groups, such as benzoyl and allyl derivatives, to modify specific hydroxyl groups on the D-mannopyranoside molecule. These modifications facilitate the subsequent introduction of desired functional groups or structural elements. For example, the synthesis of various methyl ethers of methyl 2-acetamido-2-deoxy-alpha-D-mannopyranoside demonstrates the manipulation of the mannopyranoside structure to achieve specific chemical functionalities (Nasir-ud-din, D. A. Jeanloz, & R. Jeanloz, 1974).

Molecular Structure Analysis

The molecular structure of 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose and its derivatives is critical for understanding their chemical behavior. Single crystal X-ray analysis provides insights into their crystalline structure, revealing how intermolecular interactions, such as N–H⋯O, C–H⋯O, and C–H⋯π interactions, stabilize the crystal lattice. These structural analyses are essential for predicting reactivity and designing subsequent chemical reactions (O. Srinivas et al., 2004).

Chemical Reactions and Properties

2,3,4,6-Tetra-O-benzoyl-D-mannopyranose undergoes a variety of chemical reactions, demonstrating a wide range of chemical properties. Stereospecificity is a notable feature, as seen in the O→N acyl migration in tetra-O-benzoyl-β-D-mannopyranosylamine, showcasing the compound's specific reactivity based on its stereochemistry. This stereospecific behavior is essential for the synthesis of structurally complex molecules (J. Sproviero, 1973).

Scientific Research Applications

  • Synthesis of Branched Mannooligosaccharides : It serves as a glycosyl donor in the synthesis of branched mannooligosaccharides with labeled terminal mannose units, which are useful in studying carbohydrate-based interactions in biological systems (Ivlev et al., 2005).

  • Influence on Anomeric Equilibrium : The modification of protecting groups in 2,3,4,6-tetra-O-benzoyl-D-mannopyranose, such as replacing the 4- and 6-O-benzyl ethers with a 4,6-O-benzylidene acetal, can significantly influence the population of the α-anomer, an important aspect in carbohydrate chemistry (Sharma, Bohé, & Crich, 2012).

  • Chemical Synthesis of Polysaccharides : This compound is used in the chemical synthesis of various polysaccharides, including branched stereoregular polysaccharides like 4-O-α-D-mannopyranosyl-(1→6)-α-D-mannopyranan, which have potential applications in polymer science and chemical synthesis (Kobayashi, Nomura, & Okada, 1993).

  • Synthesis of Thiocellobiose and Thiosophorose : 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose is used as an intermediate in the synthesis of thiocellobiose and thiosophorose, showcasing its importance in the synthesis of unique carbohydrate derivatives (Hamacher, 1984).

  • Pharmaceutical Research Applications : The synthesized 4-thio-dD-mannose from 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose has potential applications in pharmaceutical research, indicating its significance in drug development and medicinal chemistry (Shah, Bose, & Bahl, 1979).

properties

IUPAC Name

[(2R,3R,4S,5S)-3,4,5-tribenzoyloxy-6-hydroxyoxan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28O10/c35-30(22-13-5-1-6-14-22)40-21-26-27(42-31(36)23-15-7-2-8-16-23)28(43-32(37)24-17-9-3-10-18-24)29(34(39)41-26)44-33(38)25-19-11-4-12-20-25/h1-20,26-29,34,39H,21H2/t26-,27-,28+,29+,34?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDYAJBVISGNLC-FUDYUEBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H](C(O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80921103
Record name 2,3,4,6-Tetra-O-benzoylhexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80921103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,6-Tetra-O-benzoyl-D-mannopyranose

CAS RN

113544-59-5
Record name 2,3,4,6-Tetra-O-benzoylhexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80921103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
KS Kim, DB Fulse, JY Baek, BY Lee… - Journal of the American …, 2008 - ACS Publications
An efficient direct one-pot glycosylation method with anomeric hydroxy sugars as glycosyl donors employing phthalic anhydride and triflic anhydride as activating agents has been …
Number of citations: 96 0-pubs-acs-org.brum.beds.ac.uk
P Cmoch, Z Pakulski, J Swaczynová, M Strnad - Carbohydrate research, 2008 - Elsevier
The saponins modified with mono- or trimannosyl residues can provide a convenient means of delivering drugs to certain human cells via interactions with mannose receptors. In the …
SM Andersen, M Heuckendorff, HH Jensen - Organic letters, 2015 - ACS Publications
Inexpensive 3-(dimethylamino)-1-propylamine (DMAPA) was found to be effective in anomeric deacylation reactions giving 1-O deprotected sugars in high yield as precursors for the …
Number of citations: 64 0-pubs-acs-org.brum.beds.ac.uk
SA Geringer, Y Singh, DJ Hoard… - … –A European Journal, 2020 - Wiley Online Library
Following our discovery that silver(I) oxide‐promoted glycosylation with glycosyl bromides can be greatly accelerated in the presence of catalytic TMSOTf or TfOH, we report herein a …
F Bien, T Ziegler - Tetrahedron: Asymmetry, 1998 - Elsevier
Chemoenzymatic synthesis of glycosylated enantiomerically pure 4-pentene 1,2- and 1,3-diol derivatives - ScienceDirect Skip to main contentSkip to article Elsevier logo Journals & …
RM Slade, BP Branchaud - The Journal of Organic Chemistry, 1998 - ACS Publications
Photochemical cross coupling of alkyl cobaloximes with maleic anhydrides and PhSSPh led to addition of an alkyl moiety and an SPh moiety across the alkene. Oxidation of the sulfide …
Number of citations: 32 0-pubs-acs-org.brum.beds.ac.uk
X Wu, B Wu, CF Gao, XS Ye… - Journal of Carbohydrate …, 2021 - Taylor & Francis
Two photoreactions for the synthesis of 1- and 2-deoxysugars from thioglycosides were developed. In the presence of Hantzsch ester as an additive, a wide range of 1-deoxysugars …
D Eris, R Hevey, M Silbermann, S Rabbani… - … Characterization of the … - edoc.unibas.ch
Anti-adhesive glycomimetics have emerged as a promising alternative to conventional antibiotics for the treatment of urinary tract infections (UTIs). Known as FimH antagonists, these …
Number of citations: 2 edoc.unibas.ch
A Tsouka - 2022 - refubium.fu-berlin.de
Carbohydrates are ubiquitous biopolymers mediating fundamental biological processes such as cell–cell interaction, immune response, and host-pathogen interactions. They can …
Number of citations: 0 refubium.fu-berlin.de

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